molecular formula C15H14FN3 B3200022 [2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanamine CAS No. 1017330-88-9

[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanamine

Cat. No.: B3200022
CAS No.: 1017330-88-9
M. Wt: 255.29 g/mol
InChI Key: KIOUZAAIJKIDLO-UHFFFAOYSA-N
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Description

[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanamine is a structurally distinct imidazopyridine derivative characterized by a methanamine group (-CH2NH2) at position 3 of the imidazo[1,2-a]pyridine core. The scaffold is further substituted with a 4-fluorophenyl group at position 2 and a methyl group at position 5. Its synthesis typically involves condensation reactions of α-haloketones with 2-aminopyridines, followed by functionalization of the methanamine group .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3/c1-10-2-7-14-18-15(13(8-17)19(14)9-10)11-3-5-12(16)6-4-11/h2-7,9H,8,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOUZAAIJKIDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2CN)C3=CC=C(C=C3)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanamine, also known by its PubChem CID 735806, belongs to a class of imidazo[1,2-a]pyridine derivatives that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H11FN2
  • Molecular Weight : 226.25 g/mol
  • IUPAC Name : 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine

The compound features a fluorinated phenyl group and an imidazo-pyridine structure, which are significant for its biological interactions.

Anticancer Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit promising anticancer properties. A study demonstrated that compounds with similar structures to this compound showed significant inhibitory effects on various cancer cell lines. The mechanism of action is often attributed to the inhibition of specific receptor tyrosine kinases involved in cancer proliferation.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 Value (μM)Mechanism of Action
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridineA431 (epidermoid carcinoma)< 5Inhibition of EGFR signaling
N-benzyl-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amineMCF7 (breast cancer)0.09Dual inhibition of c-Met and VEGFR-2

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of imidazo derivatives against oxidative stress-induced neuronal cell death. The introduction of a fluorine atom enhances the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier.

Antimicrobial Activity

The antimicrobial properties of similar compounds have been documented. For instance, derivatives have shown activity against various bacterial strains and fungi, suggesting that this compound may also exhibit such properties.

Table 2: Antimicrobial Activity of Imidazo Derivatives

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)Activity Type
6-Methylimidazo[1,2-a]pyridineE. coli32 μg/mLBactericidal
4-Fluoro-6-methylimidazo[1,2-a]pyridineS. aureus16 μg/mLBacteriostatic

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Inhibition : The compound may inhibit key receptors involved in cell signaling pathways that regulate cell proliferation and survival.
  • Oxidative Stress Reduction : By scavenging free radicals, it may protect neuronal cells from oxidative damage.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenases (COX), which play a role in inflammation and cancer progression.

Case Studies

A notable case study involved the evaluation of related imidazo compounds in preclinical models for cancer therapy. The results indicated a significant reduction in tumor size and improved survival rates in treated groups compared to controls.

Scientific Research Applications

Anticancer Research

Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit anticancer properties. For instance, [2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanamine has shown promise in inhibiting specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Study ReferenceFindings
Demonstrated cytotoxic effects on breast cancer cells.
Indicated potential in targeting tumor microenvironment.

Neurological Disorders

The compound is being explored for its neuroprotective effects. Research suggests that it may modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease.

Study ReferenceFindings
Exhibited protective effects against oxidative stress in neuronal cells.
Showed promise in enhancing cognitive function in animal models.

Antimicrobial Activity

Preliminary investigations have revealed that this compound possesses antimicrobial properties against various pathogens, including bacteria and fungi.

Study ReferenceFindings
Effective against Staphylococcus aureus and Escherichia coli.
Inhibited fungal growth in vitro with low MIC values.

Case Study 1: Anticancer Efficacy

In a controlled study, the compound was tested on human breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, suggesting its potential as a lead compound for further development.

Case Study 2: Neuroprotection

A study conducted on rat models of neurodegeneration demonstrated that administration of the compound led to improved memory performance in behavioral tests (e.g., Morris water maze), indicating its potential role in neuroprotective therapies.

Chemical Reactions Analysis

Amine-Facilitated Reactions

The methanamine group enables nucleophilic and condensation reactions:

a. Acylation
Reacts with acyl chlorides or anhydrides under mild conditions (0–25°C, inert atmosphere):

R COCl+CH2NH2R CO NH CH2 core +HCl\text{R COCl}+\text{CH}_2\text{NH}_2\rightarrow \text{R CO NH CH}_2\text{ core }+\text{HCl}

Typical Conditions

ReagentSolventTemp (°C)Yield (%)Catalyst
Acetyl chlorideDCM0–578–85Pyridine
Benzoyl chlorideTHF2592DMAP

b. Schiff Base Formation
Condenses with aldehydes/ketones via nucleophilic attack:

R CHO+CH2NH2R CH N CH2 core +H2O\text{R CHO}+\text{CH}_2\text{NH}_2\rightarrow \text{R CH N CH}_2\text{ core }+\text{H}_2\text{O}

Yields depend on steric factors (electron-deficient aldehydes react faster).

Electrophilic Aromatic Substitution (EAS)

The imidazo[1,2-a]pyridine core undergoes regioselective substitutions:

ReactionPositionConditionsMajor Product
NitrationC-5HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C5-Nitro derivative
BrominationC-8Br<sub>2</sub>/FeBr<sub>3</sub>, CHCl<sub>3</sub>, 25°C8-Bromo derivative

Mechanistic Insight :

  • Nitration at C-5 is favored due to resonance stabilization from the adjacent nitrogen.

  • Bromination occurs at C-8 via σ-complex stabilization.

Cross-Coupling Reactions

The fluorophenyl group facilitates Suzuki-Miyaura couplings:

Example Reaction :

 Core C6H4F+R B OH 2Pd PPh3 4 Core C6H4 R+B OH 2F\text{ Core C}_6\text{H}_4\text{F}+\text{R B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{ Core C}_6\text{H}_4\text{ R}+\text{B OH }_2\text{F}

Optimized Parameters (based on analogous systems ):

  • Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%)

  • Base: K<sub>2</sub>CO<sub>3>

  • Solvent: DME/H<sub>2</sub>O (9:1)

  • Temp: 80°C, 12 h

  • Yield: 60–75%

Oxidation Reactions

The primary amine undergoes controlled oxidation:

a. To Nitrile

CH2NH2NaOCl TEMPOCH2CN\text{CH}_2\text{NH}_2\xrightarrow{\text{NaOCl TEMPO}}\text{CH}_2\text{CN}

  • TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) acts as a radical mediator.

  • Yields: ~70% in CH<sub>3</sub>CN at 25°C.

b. To Amide

CH2NH2H2O2,MoO3CH2NH O \text{CH}_2\text{NH}_2\xrightarrow{\text{H}_2\text{O}_2,\,\text{MoO}_3}\text{CH}_2\text{NH O }

  • Peroxide-mediated oxidation forms hydroxylamine intermediates.

Metabolic Reactions (Predicted)

Computational models suggest hepatic transformations:

EnzymeReaction TypeMetabolite
CYP3A4N-Dealkylation[Core]-CH<sub>2</sub>OH + NH<sub>3</sub>
UGT1A1Glucuronidation[Core]-CH<sub>2</sub>NH-Glucuronide

Note: In vitro validation required for confirmation.

Stability Under Synthetic Conditions

The compound degrades under strongly acidic/basic conditions:

ConditionDegradation PathwayHalf-Life (h)
1M HCl, 25°CHydrolysis of imidazole ring2.3
1M NaOH, 60°CCleavage of C–N bond in methanamine0.8

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of [2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanamine are influenced by modifications to three key regions:

Aromatic substituents (position 2 of the imidazopyridine ring).

Substituents at position 6 (methyl vs. other groups).

Functionalization of the methanamine group (free amine vs. substituted derivatives).

Modifications to the Aromatic Substituent (Position 2)

Compound Name Substituent at Position 2 Molecular Formula Key Findings Reference
This compound 4-Fluorophenyl C15H14FN3 Demonstrated high correlation in 3D-QSAR models for antituburcular activity (R² = 0.9688) .
[2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanol 4-Chlorophenyl C15H13ClN2O Lower antimicrobial activity compared to fluoro-substituted analogs .
[2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanamine 4-Bromophenyl C15H14BrN3 Reduced solubility due to bromine’s hydrophobicity; limited ADME data .

Key Insight : The 4-fluorophenyl group enhances electronic interactions with target receptors, contributing to higher bioactivity compared to chloro- or bromo-substituted analogs .

Substituents at Position 6

Compound Name Substituent at Position 6 Molecular Formula Key Findings Reference
This compound Methyl C15H14FN3 Optimal balance of lipophilicity and metabolic stability .
[2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine Trifluoromethyl C15H11F4N3 Increased electron-withdrawing effects improve binding but reduce oral bioavailability .
[2-(4-Fluoro-3-methylphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetic acid Methyl + acetic acid C17H15FN2O2 Carboxylic acid substitution enhances solubility but abolishes CNS penetration .

Key Insight : Methyl at position 6 is preferred for CNS-targeted agents, while trifluoromethyl or polar groups (e.g., acetic acid) alter distribution and solubility .

Functionalization of the Methanamine Group

Compound Name (Derivative) Methanamine Modification Molecular Formula Key Findings Reference
This compound -CH2NH2 C15H14FN3 Free amine enables hydrogen bonding; moderate CYP450 inhibition .
IP-4: 3-[(4-Phenylpiperazin-1-yl)methyl] derivative -CH2-(4-phenylpiperazine) C20H22FN3 Enhanced dopamine receptor affinity but increased hERG risk .
IP-8: 3-(Pyrrolidin-1-ylmethyl) derivative -CH2-(pyrrolidine) C19H20FN3 Improved antimicrobial activity (MIC = 2 µg/mL against S. aureus) .
N-((2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methylene)-4-methylbenzenamine Schiff base C22H18FN3 Reduced metabolic stability due to imine hydrolysis .

Key Insight : Secondary amine derivatives (e.g., piperazine or pyrrolidine) enhance target engagement but may introduce off-target liabilities .

Pharmacological and ADME Comparisons

  • Antimicrobial Activity : Pyrrolidine-modified derivatives (e.g., IP-8) show superior activity against Gram-positive bacteria compared to unmodified methanamine .
  • Antituburcular Activity : The 4-fluorophenyl analog exhibits a 10-fold higher inhibitory concentration (IC50 = 0.8 µM) against M. tuberculosis than chloro-substituted counterparts .
  • ADME Properties :
    • Solubility : Free methanamine has moderate aqueous solubility (LogP = 2.1), while acetic acid derivatives (LogP = 1.2) improve solubility .
    • Metabolic Stability : Trifluoromethyl substitution reduces CYP3A4-mediated clearance by 40% .

Q & A

Basic: What synthetic routes are commonly employed to prepare [2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanamine?

Answer:
The compound is synthesized via reduction of Schiff base intermediates. A representative method involves:

Schiff Base Formation : Reacting 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde with 4-methylbenzenamine in chloroform under reflux (8 hours) to form the imine intermediate.

Reduction : The Schiff base is reduced using sodium borohydride (NaBH₄) in methanol at 5–10°C, yielding the target amine. Key parameters include slow addition of NaBH₄ (0.15 mol per 0.01 mol substrate) and overnight reaction at room temperature. The product is isolated via ether extraction, yielding ~65% with a melting point of 163°C .

Basic: What spectroscopic and analytical methods validate the structure and purity of this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms aromatic protons, fluorophenyl substituents, and methanamine group.
    • IR : Identifies N-H stretching (amine) and C=N/C=C vibrations.
  • Mass Spectrometry : Validates molecular ion peaks (e.g., m/z 345 for C₂₂H₂₀FN₃).
  • Elemental Analysis : Matches observed (C: 76.34%, H: 5.71%, N: 12.02%) vs. theoretical (C: 76.50%, H: 5.84%, N: 12.17%) .
  • Purity Check : Thin-layer chromatography (TLC) ensures homogeneity .

Advanced: How can statistical experimental design optimize synthesis conditions for this compound?

Answer:
Statistical methods like factorial design or response surface methodology (RSM) minimize experimental trials while identifying critical parameters (e.g., temperature, stoichiometry, solvent polarity). For example:

  • Variables : Reaction time, NaBH₄ equivalents, and cooling rate during reduction.
  • Response Metrics : Yield, purity, and reaction scalability.
  • Application : A 2³ factorial design could optimize NaBH₄ addition to maximize yield while minimizing byproducts. This approach reduces trial-and-error inefficiencies .

Advanced: How can computational chemistry aid in designing derivatives with enhanced bioactivity?

Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict intermediates and transition states for novel reactions.
  • Molecular Docking : Screens derivatives for binding affinity to biological targets (e.g., enzymes or receptors).
  • ICReDD Framework : Combines computational predictions with experimental validation, accelerating discovery of derivatives with tailored properties (e.g., COX-2 inhibitors) .

Advanced: How to resolve contradictions in spectral data during characterization?

Answer:

  • Cross-Validation : Use complementary techniques (e.g., ¹H NMR with DEPT-135 for carbon assignments).
  • Impurity Analysis : Employ HPLC or GC-MS to detect byproducts.
  • Isomerism Check : Investigate tautomerism (e.g., imidazo[1,2-a]pyridine ring proton shifts) via variable-temperature NMR .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • GHS Hazards : Acute toxicity (oral), skin/eye irritation (similar to structurally related compounds) .
  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Spill Management : Absorb with inert material and dispose as hazardous waste .

Advanced: What strategies improve yield in the NaBH₄ reduction step?

Answer:

  • Controlled Temperature : Maintain 5–10°C to suppress side reactions.
  • Solvent Choice : Methanol enhances borohydride solubility vs. THF.
  • Stoichiometry : Optimize NaBH₄ equivalents (e.g., 1.5–2.0 molar ratio) to balance reactivity and cost .

Basic: How is reaction progress monitored during synthesis?

Answer:

  • TLC : Tracks Schiff base formation and reduction using ethyl acetate/hexane eluent.
  • In-situ IR : Monitors disappearance of C=N stretch (1650–1600 cm⁻¹) .

Advanced: How to investigate structure-activity relationships (SAR) for derivatives?

Answer:

  • Derivative Synthesis : Modify substituents (e.g., fluorophenyl to bromophenyl) and assess bioactivity.
  • Biological Assays : Compare antibacterial/antifungal activity (e.g., MIC values) against standard drugs.
  • Data Correlation : Use regression models to link electronic (Hammett σ) or steric parameters with activity .

Advanced: What challenges arise in scaling up the synthesis from lab to pilot scale?

Answer:

  • Exothermicity : Control temperature during NaBH₄ addition to prevent runaway reactions.
  • Purification : Replace column chromatography with crystallization for cost efficiency.
  • Solvent Recovery : Implement distillation systems for methanol reuse .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanamine
Reactant of Route 2
[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanamine

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